molecular formula C9H12ClNO B2468152 1-Amino-2-(2-chlorophenyl)propan-2-ol CAS No. 71095-16-4

1-Amino-2-(2-chlorophenyl)propan-2-ol

Cat. No.: B2468152
CAS No.: 71095-16-4
M. Wt: 185.65
InChI Key: SYNCFXLWOOEJGK-UHFFFAOYSA-N
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Description

1-Amino-2-(2-chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-(2-chlorophenyl)propan-2-ol typically involves the reaction of 2-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups . One common method includes the reduction of 2-chlorobenzaldehyde followed by the addition of an amino group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-2-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-(2-chlorophenyl)propan-2-ol is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Amino-2-(2-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    2-Amino-1-(4-chlorophenyl)propan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

    1-Amino-2-(4-chlorophenyl)propan-2-ol: Another similar compound with the chlorine atom in a different position on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties[6][6].

Properties

IUPAC Name

1-amino-2-(2-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNCFXLWOOEJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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